5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Molecular Structures
The 5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are explored extensively in organic chemistry, particularly in the synthesis of peptidomimetics, biologically active compounds, and in the study of molecular structures. For instance, Ferrini et al. (2015) demonstrated the use of this molecule in the preparation of triazole-containing dipeptides, and in synthesizing triazoles acting as HSP90 inhibitors (Ferrini et al., 2015). Additionally, Boechat et al. (2010) provided insights into the crystal and molecular structures of triazole derivatives, including 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, which is relevant to understanding the chemical behavior and potential applications of these compounds (Boechat et al., 2010).
Synthesis for Anticancer Activity Screening
In the context of medicinal chemistry, this compound has been synthesized for anticancer activity screening. Pokhodylo et al. (2021) reported the synthesis of a compound from the 1H-1,2,3-triazole-4-carboxamide library for this purpose, showcasing the potential of this compound in the development of novel cancer therapeutics (Pokhodylo et al., 2021).
Antimicrobial Activity
The antimicrobial properties of substituted 1,2,3-triazoles have also been a significant area of research. Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and evaluated their antimicrobial activity. This research underscores the compound's relevance in developing new antimicrobial agents (Holla et al., 2005).
properties
IUPAC Name |
5-cyclopropyl-2H-triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFBFEBIYWSPDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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